4-(4-Aminoanilino)-4-oxobutanoic acid vs. 4-Anilino-4-oxobutanoic acid: Polarity and Hydrogen Bonding Capacity
The introduction of a para-amino group on the aniline ring in 4-(4-Aminoanilino)-4-oxobutanoic acid significantly alters key physicochemical descriptors compared to the unsubstituted analog 4-anilino-4-oxobutanoic acid (CAS 102-14-7). This substitution increases the topological polar surface area (tPSA) from 66.4 Ų to 92.4 Ų and increases the number of hydrogen bond donors from 2 to 3 [1]. The logP value shifts from 1.0 for the unsubstituted analog to -0.2 for the target compound, indicating a substantial increase in hydrophilicity [1][2].
| Evidence Dimension | Topological Polar Surface Area (tPSA) and XLogP3 |
|---|---|
| Target Compound Data | tPSA = 92.4 Ų; XLogP3 = -0.2; H-Bond Donors = 3 |
| Comparator Or Baseline | 4-Anilino-4-oxobutanoic acid (CAS 102-14-7): tPSA = 66.4 Ų; LogP = 1.0; H-Bond Donors = 2 |
| Quantified Difference | Δ tPSA = +26.0 Ų (39% increase); Δ LogP = -1.2 units |
| Conditions | Computed descriptors from PubChem (XLogP3) and ChemSpider (tPSA). |
Why This Matters
A 39% higher tPSA and a logP difference of 1.2 units strongly predicts altered membrane permeability and aqueous solubility, making the compound a distinctly different tool for cell-based assays and a non-interchangeable building block in medicinal chemistry.
- [1] PubChem. (2025). 4-(4-Aminoanilino)-4-oxobutanoic acid. PubChem Compound Summary for CID 223520. View Source
- [2] PubChem. (2025). 4-Anilino-4-oxobutanoic acid. PubChem Compound Summary for CID 121948. View Source
